molecular formula C12H8Cl2N2O2 B3821907 2,4-dichlorophenyl 4-pyridinylcarbamate

2,4-dichlorophenyl 4-pyridinylcarbamate

Cat. No. B3821907
M. Wt: 283.11 g/mol
InChI Key: WCXRYYIXJDNZDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dichlorophenol is produced by chlorination of phenol . As for the synthesis of the compound “2,4-dichlorophenyl 4-pyridinylcarbamate”, specific synthesis methods are not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of 2,4-dichlorophenol consists of a phenol molecule with two chlorine atoms attached. The exact molecular structure of “2,4-dichlorophenyl 4-pyridinylcarbamate” would depend on the specific arrangement and bonding of these components .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichlorophenyl 4-pyridinylcarbamate” would depend on its specific molecular structure. For instance, 2,4-dichlorophenol is a white solid with a phenolic odor, and it has a melting point of 43.2 °C and a boiling point of 210 °C .

Safety and Hazards

The safety and hazards associated with “2,4-dichlorophenyl 4-pyridinylcarbamate” would depend on its specific properties. As a general rule, compounds containing phenol and pyridine moieties should be handled with care due to their potential toxicity .

properties

IUPAC Name

(2,4-dichlorophenyl) N-pyridin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-1-2-11(10(14)7-8)18-12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXRYYIXJDNZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl) N-pyridin-4-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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